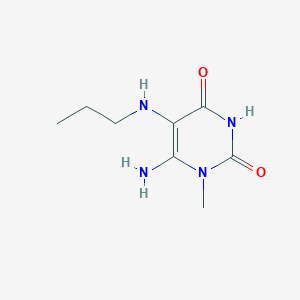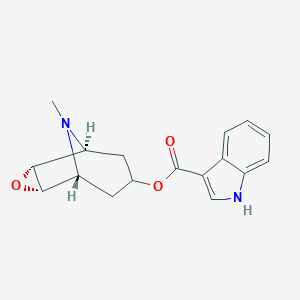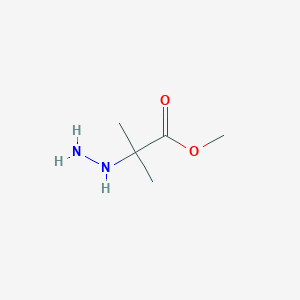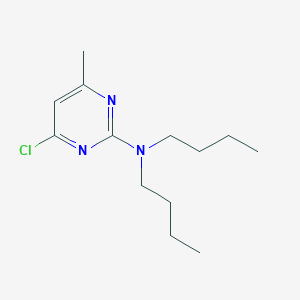
3-((Methylthio)methyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methylthio)methyl)pyrrolidin-3-amine, also known as MTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MTMP belongs to the class of thiol-containing compounds, which are known to possess unique biological properties.
Mecanismo De Acción
The exact mechanism of 3-((Methylthio)methyl)pyrrolidin-3-amine's action is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological and behavioral processes.
Efectos Bioquímicos Y Fisiológicos
3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((Methylthio)methyl)pyrrolidin-3-amine has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and administration of 3-((Methylthio)methyl)pyrrolidin-3-amine in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 3-((Methylthio)methyl)pyrrolidin-3-amine, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the elucidation of its exact mechanism of action. Moreover, further studies are needed to evaluate the safety and efficacy of 3-((Methylthio)methyl)pyrrolidin-3-amine in preclinical and clinical settings. Overall, 3-((Methylthio)methyl)pyrrolidin-3-amine represents a promising candidate for the development of novel therapeutics in various fields of research.
Métodos De Síntesis
3-((Methylthio)methyl)pyrrolidin-3-amine can be synthesized through the reaction of 3-pyrrolidinone with methylthiomethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-((Methylthio)methyl)pyrrolidin-3-amine as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-((Methylthio)methyl)pyrrolidin-3-amine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, ovarian cancer, and prostate cancer. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
125033-05-8 |
|---|---|
Nombre del producto |
3-((Methylthio)methyl)pyrrolidin-3-amine |
Fórmula molecular |
C6H14N2S |
Peso molecular |
146.26 g/mol |
Nombre IUPAC |
3-(methylsulfanylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2S/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |
Clave InChI |
ZDRJIKXMJRPFAB-UHFFFAOYSA-N |
SMILES |
CSCC1(CCNC1)N |
SMILES canónico |
CSCC1(CCNC1)N |
Sinónimos |
3-Pyrrolidinamine,3-[(methylthio)methyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)





